4-(4-methoxyphenyl)-7-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethoxy]-2H-chromen-2-one
Description
4-(4-Methoxyphenyl)-7-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethoxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives
Properties
IUPAC Name |
4-(4-methoxyphenyl)-7-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O8/c1-30-18-7-5-16(6-8-18)21-14-26(29)35-23-13-19(9-10-20(21)23)34-15-22(28)17-11-24(31-2)27(33-4)25(12-17)32-3/h5-14H,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBLVLYMAXGHHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-methoxyphenyl)-7-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethoxy]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenol and 3,4,5-trimethoxybenzaldehyde.
Formation of Intermediate: The initial step involves the condensation of 4-methoxyphenol with 3,4,5-trimethoxybenzaldehyde in the presence of a base to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the chromen-2-one core structure.
Etherification: The final step involves the etherification of the chromen-2-one core with an appropriate reagent to introduce the 2-oxo-2-(3,4,5-trimethoxyphenyl)ethoxy group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
4-(4-Methoxyphenyl)-7-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethoxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
4-(4-Methoxyphenyl)-7-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethoxy]-2H-chromen-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-7-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling and function.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
Comparison with Similar Compounds
4-(4-Methoxyphenyl)-7-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethoxy]-2H-chromen-2-one can be compared with other chromen-2-one derivatives, such as:
Coumarin: A naturally occurring compound with a similar chromen-2-one core structure but lacking the methoxy and trimethoxyphenyl groups.
Warfarin: A synthetic anticoagulant with a chromen-2-one core structure and additional functional groups that confer its anticoagulant properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other chromen-2-one derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
